molecular formula C12H11F3O2 B2670069 2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid CAS No. 2229213-71-0

2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid

Cat. No.: B2670069
CAS No.: 2229213-71-0
M. Wt: 244.213
InChI Key: CODFRYFVLBCRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of 3-(trifluoromethyl)phenylacetic acid with a cyclopropylating agent under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclopropanation and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The cyclopropyl group may contribute to the compound’s binding affinity and selectivity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid is unique due to the combination of the trifluoromethyl, phenyl, cyclopropyl, and acetic acid groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-2-8(6-9)11(4-5-11)7-10(16)17/h1-3,6H,4-5,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODFRYFVLBCRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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